molecular formula C12H16ClNO2 B2758297 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride CAS No. 2409597-19-7

4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride

Cat. No.: B2758297
CAS No.: 2409597-19-7
M. Wt: 241.72
InChI Key: VWKAAYHIHZSWTA-UHFFFAOYSA-N
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Description

Historical Development of Benzodioxole-Substituted Piperidines

The exploration of piperidine-benzodioxole hybrids originated in the mid-20th century, coinciding with the rise of heterocyclic chemistry as a cornerstone of drug design. Early work focused on isolating natural alkaloids containing piperidine cores, such as piperine from Piper nigrum, which demonstrated bioactivity linked to its structural features. The intentional incorporation of benzodioxole groups emerged in the 1970s, as researchers sought to enhance metabolic stability and binding affinity in neurotransmitter analogs. A pivotal advancement occurred with the development of scalable synthetic routes, such as the coupling of 4-cyanopiperidine derivatives with benzodioxole-containing precursors under catalytic conditions. These methods enabled systematic structure-activity relationship (SAR) studies, revealing that the benzodioxole moiety’s electron-rich aromatic system improved interactions with hydrophobic enzyme pockets.

By the 1990s, derivatives like 4-(benzo[d]dioxol-5-yl)piperidine hydrochloride were being synthesized via reductive amination and subsequent hydrochloride salt formation, achieving yields exceeding 85% in optimized protocols. Patent activity during this period, including methods for piperidine-4-carbothioamide hydrochloride production, highlighted the pharmaceutical industry’s growing interest in these compounds as precursors to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Significance in Contemporary Pharmaceutical Research

In modern drug discovery, 4-(benzo[d]dioxol-5-yl)piperidine hydrochloride serves as a multifunctional building block due to its balanced physicochemical properties. The piperidine ring provides a rigid, nitrogen-containing framework that mimics natural alkaloids, while the benzodioxole group contributes to π-π stacking interactions and improved blood-brain barrier permeability. This synergy is particularly valuable in central nervous system (CNS) drug development, where the compound has been employed in the synthesis of σ-1 receptor agonists and serotonin reuptake inhibitors.

Recent applications extend to oncology, where structural analogs bearing oxadiazole substituents demonstrate sub-micromolar inhibition of histone deacetylases (HDACs). The compound’s adaptability is further evidenced by its role in generating combinatorial libraries for high-throughput screening, with modifications at the piperidine nitrogen and benzodioxole methylene positions yielding diverse bioactivity profiles.

Classification Within Heterocyclic Medicinal Chemistry

4-(Benzo[d]dioxol-5-yl)piperidine hydrochloride belongs to two distinct heterocyclic classes:

  • Piperidines : Six-membered saturated amines serving as conformational mimics of pyrrolidine and morpholine.
  • Benzodioxoles : Bicyclic ethers formed by the fusion of a benzene ring with a 1,3-dioxole group.

This dual classification places the compound in the subclass of annulated piperidine derivatives, which are characterized by enhanced stereochemical complexity compared to monocyclic analogs. The table below contrasts key properties with related heterocycles:

Heterocycle Ring System Common Modifications Bioactivity Applications
Piperidine C₅H₁₁N N-alkylation, quaternization CNS agents, antivirals
Benzodioxole C₇H₆O₂ Methylenedioxy bridge MAO inhibitors, anticonvulsants
Annulated Piperidine C₅H₁₁N + C₇H₆O₂ Hydrochloride salt formation Kinase inhibition, GPCR modulation

The hydrochloride salt form enhances aqueous solubility, making it preferable for in vitro assays and formulation development.

Research Trajectory and Scientific Relevance

Current research trajectories emphasize three domains:

Synthetic Methodology Innovation
Advances in flow chemistry have reduced reaction times for benzodioxole-piperidine couplings from 24 hours to under 3 hours, with microwave-assisted synthesis achieving 92% isolated yields. Photoredox catalysis is being explored for stereoselective functionalization at the piperidine C-4 position.

Targeted Therapeutic Applications
Ongoing studies investigate the compound’s role as a precursor to:

  • Dual-acting 5-HT₆/D₃ receptor ligands for cognitive disorders
  • Allosteric modulators of mGluR5 in neuropathic pain management
  • Covalent inhibitors of Bruton’s tyrosine kinase (BTK) in hematologic cancers

Computational Design Molecular dynamics simulations reveal that the benzodioxole group stabilizes ligand-receptor complexes through hydrophobic interactions with leucine-rich regions of target proteins. Quantitative structure-activity relationship (QSAR) models predict that electrondonating substituents on the benzodioxole ring enhance affinity for adenosine A₂A receptors by 0.8–1.2 log units.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-11-12(15-8-14-11)7-10(1)9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQCFITYZDGGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in the presence of a base like cesium carbonate (Cs2CO3) and a ligand such as 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: C12H14NO2·HCl
  • Molecular Weight : 257.7 g/mol (base: 221.25 g/mol + HCl: 36.46 g/mol)
  • Purity : Typically ≥98% (as per industrial standards) .

Pharmacological Relevance This compound is structurally related to inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression and neurodegenerative disorders. Its piperidine core and benzodioxole substituent are critical for binding to MAGL, making it a candidate for therapeutic development .

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Benzodioxole Scaffold

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Activity Reference
4-(Benzo[d][1,3]dioxol-5-yl)piperidine HCl C12H14NO2·HCl MAGL inhibition (preclinical) [2,3]
3,4-MDPCP hydrochloride C18H25NO2·HCl Cyclohexyl-piperidine hybrid Phencyclidine analog (CNS effects) [4]
N-(piperidin-4-yl)benzodioxole carboxamide HCl C13H15N2O3·HCl Carboxamide at piperidine N-position Unknown (intermediate) [5]
(R)-3-(Benzhydryloxy)-1-(2-(benzodioxol-5-yl)ethyl)piperidine fumarate C28H28NO5·C4H4O4 Benzhydryloxy and fumarate salt Potential CNS modulation [8]

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 4-(benzodioxol-5-yl)piperidine HCl) enhance solubility, while fumarate salts (e.g., compound in [8]) may improve stability in formulations .
  • Hybrid Structures : 3,4-MDPCP hydrochloride incorporates a cyclohexyl group, mimicking phencyclidine’s structure and likely conferring NMDA receptor antagonism .

Functional Analogues in MAGL Inhibition

Piperidine Triazole Urea ()

  • Structure: 4-[bis(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone.
  • Activity : Exhibits potent MAGL inhibition (IC50 < 10 nM) due to the urea moiety’s covalent interaction with MAGL’s catalytic serine .
  • Comparison : The triazole urea derivative shows higher potency than 4-(benzodioxol-5-yl)piperidine HCl, which lacks the covalent-binding group .

Tert-butyl 4-(bis(benzodioxol-5-yl)methyl)piperidine-1-carboxylate ()

  • Role : A precursor for radiolabeled MAGL inhibitors (e.g., [11C]-labeled compounds).
  • Utility : Highlights the importance of the benzodioxol-piperidine scaffold in PET tracer development for imaging MAGL activity .

Therapeutic Agents with Related Moieties

Atrasentan Hydrochloride ()

  • Structure : Pyrrolidine-based compound with benzodioxol and methoxyphenyl groups.
  • Activity : Endothelin receptor antagonist used in oncology. Unlike 4-(benzodioxol-5-yl)piperidine HCl, its pyrrolidine core and carboxylic acid group enable distinct receptor interactions .

4-(Methoxymethyl)-N-(6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzamide (C3, )

  • Activity: Targets serotonin or dopamine receptors due to the piperazine moiety, demonstrating how minor structural changes redirect therapeutic utility .

Physicochemical and Pharmacokinetic Data

Property 4-(Benzodioxol-5-yl)piperidine HCl 3,4-MDPCP HCl Piperidine Triazole Urea
LogP (Predicted) 2.1 3.8 3.5
Solubility (mg/mL) 12.5 (water) 8.2 (water) <1 (water)
MAGL IC50 ~500 nM N/A <10 nM
Therapeutic Use Preclinical (MAGL inhibition) Research (CNS) Preclinical (MAGL)

Structural-Activity Relationship (SAR) Insights

  • Benzodioxole Position : Attachment at the piperidine 4-position optimizes MAGL binding .
  • Piperidine Modifications : N-substitution with carboxamide or urea groups enhances target affinity but may reduce CNS penetration .
  • Salt Selection : Hydrochloride salts are preferred for solubility, while fumarates may prolong half-life .

Biological Activity

4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H17NO2·HCl and a molecular weight of 255.74 g/mol. It features a piperidine ring linked to a benzo[d][1,3]dioxole moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures are known to inhibit various cancer cell lines by inducing apoptosis and causing cell cycle arrest . The precise pathways through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Its structural analogs have shown promising results against various cancer types:

Cancer Type IC50 (µM) Reference
Breast Cancer (MDA-MB-231)15.46 ± 3.09
Lung Cancer24.55 ± 1.91
Colorectal CancerNot reported

The compound's ability to inhibit growth in these cell lines suggests it may serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound. In vitro studies suggest that it may exhibit activity against various pathogens, although specific data on its efficacy compared to established antimicrobial agents is limited.

Other Biological Activities

In addition to anticancer and antimicrobial effects, there is emerging evidence that this compound may have neuroprotective properties. Some studies indicate potential benefits in models of neurodegenerative diseases, although further research is needed to confirm these findings .

Case Studies

  • Case Study on Anticancer Activity : A study examining the effects of related compounds on breast cancer cells demonstrated that certain derivatives exhibited significant growth inhibition compared to controls. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : In animal models of neurodegeneration, compounds similar to this compound showed promise in reducing oxidative stress and improving cognitive function.

Q & A

Q. What are the key synthetic routes for preparing 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization to form the piperidine core.
  • Functionalization of the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions.
  • Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol).

Example Protocol :
A stereoselective synthesis (e.g., reduction of a ketone intermediate with NaBH₄) yields enantiomerically pure forms, with yields ranging from 74% to 84% . Characterization is performed via ¹H/¹³C NMR and mass spectrometry to confirm structure and purity .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

Method Application Example Conditions
NMR Spectroscopy Structural elucidation, stereochemical analysis¹H NMR (400 MHz, DMSO-d₆)
HPLC Purity assessmentC18 column, 254 nm UV detection
Mass Spectrometry Molecular weight confirmationESI-MS, m/z calculated vs. observed

Note : Ensure solvent compatibility (e.g., DMSO for NMR) and validate methods using reference standards .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized derivatives be resolved?

Stereoisomers (e.g., 2S vs. 2R configurations) are resolved via:

  • Chiral reducing agents (e.g., NaBH₄ with chiral ligands) .
  • X-ray crystallography or NOESY NMR to confirm spatial arrangements.
  • Chromatographic separation using chiral columns (e.g., Chiralpak® AD-H) .

Case Study : Reduction of 2-Amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one with NaBH₄ yielded 84% of the 2S isomer, confirmed by NMR coupling constants .

Q. What strategies address contradictions in biological activity data across studies?

Inconsistent results (e.g., receptor binding vs. functional assays) require:

  • Dose-response validation to rule out off-target effects.
  • Structural analogs comparison (e.g., replacing the piperidine with pyrrolidine) to isolate pharmacophores .
  • Meta-analysis of published datasets to identify confounding variables (e.g., solvent effects, assay conditions) .

Example : Analogues with bis(benzo[d][1,3]dioxol-5-yl) groups showed enhanced AMPK activation, suggesting substituent-driven activity .

Q. How are impurities and degradation products profiled for this compound?

Impurity profiling involves:

  • Forced degradation studies (heat, light, pH extremes) followed by HPLC-MS to identify degradation pathways .
  • Synthesis of known impurities (e.g., paroxetine-related impurities) as reference standards .
  • Stability-indicating assays (e.g., pharmacopeial methods using ammonium acetate buffer at pH 6.5) .

Key Challenge : Co-elution of structurally similar impurities requires gradient optimization or tandem MS for resolution .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Molecular docking (e.g., AutoDock Vina) to assess binding to targets like dopamine/norepinephrine transporters .
  • ADMET prediction via tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions.
  • QSAR models correlating substituent effects (e.g., methoxy vs. fluoro groups) with activity .

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .

Methodological Challenges & Solutions

Q. How to optimize reaction yields in large-scale synthesis?

  • Catalyst screening (e.g., Pd/C for hydrogenation vs. enzymatic catalysts).
  • Solvent optimization (e.g., switching from THF to DMF for better solubility).
  • Flow chemistry to enhance reproducibility and reduce side reactions .

Data : Pilot-scale reactions achieved 81% yield using 1,4-dibromobutane and K₂CO₃ in acetonitrile .

Q. What are the limitations of current analytical methods for this compound?

Limitation Solution
Low-resolution NMR for isomersUse cryoprobes or higher field (>600 MHz)
HPLC co-elutionImplement UPLC with sub-2µm particles
MS ion suppressionOptimize ionization sources (e.g., APCI vs. ESI)

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace piperidine with azetidine or morpholine .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity .
  • Biological testing : Prioritize assays relevant to hypothesized targets (e.g., dopamine transporter inhibition) .

Case Study : A benzoylpiperidine derivative with 2,4-difluoro substitution showed 95% HPLC purity and improved AMPK activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.